![molecular formula C21H24N4O2 B2899149 N-cyclohexyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260905-71-2](/img/structure/B2899149.png)
N-cyclohexyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
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Overview
Description
The compound is an organic molecule that contains several functional groups, including a cyclohexyl group, a pyrrole ring, an oxadiazole ring, and a methylphenyl group. These functional groups could potentially confer interesting chemical and physical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present. For example, the presence of a phenyl group might confer some degree of aromaticity, and the various polar groups could make the compound somewhat soluble in polar solvents .Scientific Research Applications
Anticancer Activity
Similar compounds have been evaluated for their effectiveness against cancer cell lines, such as HER-2 overexpressed breast cancer cells . It’s possible that “N-cyclohexyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide” could also be researched for potential anticancer properties.
Antimicrobial Properties
Derivatives of related compounds have been studied for their antimicrobial activities . This suggests that the compound may also hold potential as an antimicrobial agent.
Stimulant Effects
Substituted cathinones, which have a structure related to the requested compound, are known to cause psychoactive effects similar to amphetamines . This indicates a potential research application in understanding stimulant effects.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-cyclohexyl-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-15-9-11-16(12-10-15)20-23-21(27-24-20)18-8-5-13-25(18)14-19(26)22-17-6-3-2-4-7-17/h5,8-13,17H,2-4,6-7,14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVTYMAWSCJUPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide |
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